molecular formula C29H30N2O5 B5234054 11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5234054
M. Wt: 486.6 g/mol
InChI Key: NKQSOOLNQUGKHI-UHFFFAOYSA-N
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Description

The compound 11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The structure features substituents at positions 3 and 11: a 3,4-dimethoxyphenyl group at position 3 and a 2,3-dimethoxyphenyl group at position 11.

Synthesis of such derivatives typically involves reactions between enaminoketones and arylglyoxal hydrates in 2-propanol, as reported for structurally related compounds . Structural confirmation often relies on X-ray diffraction (XRD), as demonstrated for analogous dibenzodiazepines (e.g., compound 6c in and 11-(4-methoxyphenyl)-3,3-dimethyl... in ) .

Properties

IUPAC Name

6-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-33-24-13-12-17(16-26(24)35-3)18-14-22-27(23(32)15-18)28(31-21-10-6-5-9-20(21)30-22)19-8-7-11-25(34-2)29(19)36-4/h5-13,16,18,28,30-31H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQSOOLNQUGKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)OC)OC)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the condensation of appropriate phenolic precursors. The synthetic route often employs methods such as:

  • Refluxing with suitable solvents.
  • Chromatographic purification to isolate the desired product.

Pharmacological Properties

Research indicates that compounds within the dibenzo diazepine class exhibit a variety of biological activities including:

  • Antidepressant effects : Some derivatives have shown promise in alleviating symptoms of depression in animal models.
  • Anxiolytic properties : Similar to benzodiazepines, these compounds may possess anxiety-reducing effects.
  • Neuroprotective effects : Preliminary studies suggest potential neuroprotective mechanisms that could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives of dibenzo diazepines could significantly reduce immobility time in the forced swim test in rodents, suggesting antidepressant-like effects.
  • Anxiolytic Effects : In another investigation, the compound exhibited a reduction in anxiety-like behavior in elevated plus maze tests. This aligns with the pharmacological profile expected from compounds targeting GABAergic systems.
  • Neuroprotective Mechanisms : Research highlighted that certain analogs could mitigate oxidative stress in neuronal cells, indicating a protective role against neurotoxicity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedObserved Effect
Compound AAntidepressantForced Swim TestReduced immobility time
Compound BAnxiolyticElevated Plus MazeIncreased time in open arms
Compound CNeuroprotectiveNeuronal Cell CultureReduced oxidative stress

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key aspects include:

  • Substitution patterns on the phenyl rings : The presence of methoxy groups has been associated with enhanced receptor binding affinity.
  • Altering the hexahydro structure : Variations can lead to changes in lipophilicity and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dibenzo[b,e][1,4]diazepin-1-one derivatives arises from variations in substituents at positions 3, 10, and 11. Below is a comparative analysis of the target compound with key analogues:

Table 1: Structural and Functional Comparison of Selected Dibenzo[b,e][1,4]diazepin-1-one Derivatives

Compound Name (CAS/RN) Substituents Molecular Weight (g/mol) Key Features
Target Compound - 3-(3,4-dimethoxyphenyl)
- 11-(2,3-dimethoxyphenyl)
504.54 (estimated) Unique dual methoxy substitution with distinct positions (2,3- vs. 3,4-dimethoxy) influencing steric and electronic profiles.
11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-... (RN: 599151-05-0) - 3-(4-methylphenyl)
- 11-(3,4-dimethoxyphenyl)
~472.55 Methylphenyl group at position 3 enhances hydrophobicity compared to methoxy groups. Reduced steric hindrance due to smaller methyl group.
3-(4-MeOPh)-11-(4-CF₃Ph)-... (RN: 5983-12-0) - 3-(4-methoxyphenyl)
- 11-(4-trifluoromethylphenyl)
~514.49 Trifluoromethyl group at position 11 introduces strong electron-withdrawing effects, potentially altering binding affinity in biological systems.
10-(4-BrBz)-11-(3,4-diMeOPh)-3,3-dimethyl-... (CAS: 353477-62-0) - 10-(4-bromobenzoyl)
- 11-(3,4-dimethoxyphenyl)
- 3,3-dimethyl
561.47 Bromobenzoyl at position 10 increases molecular weight and halogen-based reactivity. 3,3-dimethyl restricts ring flexibility.
3-(3,4-diMeOPh)-10-hexanoyl-11-(4-CF₃Ph)-... (CAS: 378204-73-0) - 3-(3,4-dimethoxyphenyl)
- 11-(4-CF₃Ph)
- 10-hexanoyl
592.65 Hexanoyl chain at position 10 enhances lipophilicity, potentially improving membrane permeability.

Key Observations:

Substituent Position and Bioactivity: The target compound’s 2,3-dimethoxyphenyl group at position 11 differentiates it from analogues with 3,4-dimethoxyphenyl (e.g., ), which may alter π-π stacking interactions in receptor binding.

Synthetic Flexibility: Substituents at position 10 (e.g., bromobenzoyl or hexanoyl ) are introduced via acylation reactions, as described in for similar derivatives .

Structural Confirmation :

  • XRD analysis (e.g., ) is critical for confirming the stereochemistry of substituents, especially in compounds with bulky groups (e.g., 3,3-dimethyl in ) .

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